molecular formula C16H12N4O3S2 B2372235 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide CAS No. 1798525-96-8

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide

Cat. No. B2372235
CAS RN: 1798525-96-8
M. Wt: 372.42
InChI Key: LYHLERUSZCAFJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a benzoxazole and an oxadiazole . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized from intermediate chalcones . The synthesized compounds were characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide and tested them for antimicrobial activities. For instance, Turan-Zitouni et al. (2007) synthesized derivatives that showed significant activity against various bacterial strains such as Micrococcus luteus, Bacillus cereus, and Escherichia coli, as well as fungal strains including Candida albicans and Candida glabrata (Turan-Zitouni et al., 2007). Similarly, Rezki (2016) developed 1,4-disubstituted 1,2,3-triazoles tethering the benzothiazole nucleus, which demonstrated promising antimicrobial activities at MICs of 4–16 μg/mL against various bacterial and fungal strains (Rezki, 2016).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c1-9-17-15(23-20-9)14-11(6-7-24-14)18-13(21)8-25-16-19-10-4-2-3-5-12(10)22-16/h2-7H,8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLERUSZCAFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide

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